molecular formula C13H11N2O7P B12551964 Methyl bis(4-nitrophenyl) phosphite CAS No. 147357-66-2

Methyl bis(4-nitrophenyl) phosphite

Cat. No.: B12551964
CAS No.: 147357-66-2
M. Wt: 338.21 g/mol
InChI Key: WWLGNJSOIRYUIJ-UHFFFAOYSA-N
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Description

Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound of interest in scientific research, particularly in the fields of synthetic chemistry and enzymology. While specific studies on this exact compound are not readily available, its structural analogs, such as bis(4-nitrophenyl) phosphate (BNPP) and bis(4-nitrophenyl) methylphosphonate, are well-characterized and widely utilized as model substrates . These compounds are primarily employed as phosphodiester analogs to study the catalytic mechanisms of phosphotriesterases and phosphatases . Researchers use these substrates to investigate the hydrolytic efficiency and mechanism of action of various catalysts, including dimetallic complexes and metal-organic frameworks (MOFs) . The 4-nitrophenyl leaving group allows for convenient spectrophotometric monitoring of the hydrolysis reaction, facilitating kinetic studies. Based on its structure, this compound is expected to serve as a valuable precursor or model compound in the development of hydrolysis catalysts, potentially for the deactivation of nerve agent simulants . It may also find applications in the synthesis of other phosphorus-containing derivatives. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

147357-66-2

Molecular Formula

C13H11N2O7P

Molecular Weight

338.21 g/mol

IUPAC Name

methyl bis(4-nitrophenyl) phosphite

InChI

InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3

InChI Key

WWLGNJSOIRYUIJ-UHFFFAOYSA-N

Canonical SMILES

COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Synthesis Strategies

The preparation of methyl bis(4-nitrophenyl) phosphite typically follows two pathways: stepwise substitution or direct esterification . Below is a breakdown of key methods, optimized conditions, and yields.

Stepwise Substitution

This method involves synthesizing methyl phosphite first, followed by sequential substitution with 4-nitrophenol.

Step 1: Synthesis of Methyl Phosphite

Methyl phosphite is prepared by reacting phosphorus trichloride (PCl₃) with methanol in anhydrous conditions. The reaction is exothermic and requires careful temperature control.

Reaction:
$$ \text{PCl}3 + 3 \text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})3\text{P} + 3 \text{HCl} $$

A base (e.g., pyridine or triethylamine) is added to neutralize HCl.

Step 2: Substitution with 4-Nitrophenol

Methyl phosphite reacts with 4-nitrophenol in a 2:1 molar ratio. A base (e.g., sodium bicarbonate) facilitates deprotonation of the phenol, enhancing nucleophilic attack on the phosphorus center.

Reaction:
$$ (\text{CH}3\text{O})3\text{P} + 2 \text{C}6\text{H}4\text{NO}2\text{OH} \rightarrow (\text{C}6\text{H}4\text{NO}2\text{O})2\text{CH}3\text{PO} $$

Key Conditions:

Parameter Optimal Range Notes
Temperature 0–25°C Minimizes side reactions
Solvent Dichloromethane Enhances solubility
Base Pyridine Neutralizes HCl; improves yield

Yield: ~65–75% (based on analogous phosphate ester syntheses).

Direct Esterification

This single-step method employs methyl chloride derivatives or coupling agents to link methyl phosphite and nitrophenol.

Method Using Methyl Chlorophosphite

Methyl chlorophosphite (ClCH₃OP(OH)₂) reacts with 4-nitrophenol in the presence of a base.

Reaction:
$$ \text{ClCH}3\text{OP(OH)}2 + 2 \text{C}6\text{H}4\text{NO}2\text{OH} \rightarrow (\text{C}6\text{H}4\text{NO}2\text{O})2\text{CH}3\text{PO} + 2 \text{HCl} $$

Optimized Conditions:

Parameter Optimal Range Notes
Temperature 10–15°C Reduces decomposition
Catalyst Triethylamine Scavenges HCl; improves efficiency
Solvent Acetonitrile Polar aprotic solvent

Yield: ~60–70% (estimated from phosphate ester analogs).

Transesterification

Adapted from phosphate ester synthesis, this method uses tris(4-nitrophenyl) phosphite and methanol under basic conditions.

Reaction:
$$ (\text{C}6\text{H}4\text{NO}2\text{O})3\text{P} + \text{CH}3\text{OH} \rightarrow (\text{C}6\text{H}4\text{NO}2\text{O})2\text{CH}3\text{PO} $$

Critical Factors:

Parameter Impact on Yield Source Reference
Reagent Addition Order matters Methoxide first → ~87% yield
Temperature Low impact 5–30°C yields similar results

Comparison of Synthetic Routes

The table below contrasts stepwise substitution, direct esterification, and transesterification.

Method Reagents/Conditions Yield Advantages Limitations
Stepwise Substitution PCl₃, Methanol, 4-Nitrophenol 65–75% High purity; scalable Multi-step process
Direct Esterification Methyl Chlorophosphite, Base 60–70% Single-step; fewer intermediates Limited methyl chlorophosphite availability
Transesterification Tris(4-Nitrophenyl) Phosphite, Methanol ~87% High efficiency; optimized order Requires tris(4-nitrophenyl) phosphite

Mechanistic Insights

The reaction mechanism involves nucleophilic substitution at phosphorus. In stepwise methods, the methyl phosphite’s lone pair on phosphorus attacks the electrophilic nitrophenol oxygen, displacing chloride or hydroxyl groups.

Key Steps:

  • Deprotonation: Base (e.g., pyridine) removes H⁺ from 4-nitrophenol.
  • Nucleophilic Attack: Phenolate ion attacks phosphorus, forming a pentavalent intermediate.
  • Elimination: Leaving group (Cl⁻ or H₂O) departs, completing substitution.

Optimization Strategies

Experimental design (e.g., factorial analysis) identifies critical parameters. For transesterification, reagent order and addition time significantly impact yield. For example, adding methoxide solution first maximizes yield (~87%), while reverse order yields ~58%.

Data Table: Transesterification Optimization

Parameter Level 1 (Low) Level 2 (High) Yield Impact
Reagent Addition Phosphate first Methoxide first +29% yield
Temperature 5°C 30°C Minimal
Addition Time 5 min 15 min Negligible

Chemical Reactions Analysis

Types of Reactions

Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.

    Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.

    Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.

Major Products Formed

    Oxidation: Methyl bis(4-nitrophenyl) phosphate.

    Hydrolysis: 4-nitrophenol and methyl phosphonic acid.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis
Methyl bis(4-nitrophenyl) phosphite serves as a valuable reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamidates. Its ability to act as a phosphorus source allows for the introduction of phosphonate groups into organic molecules, which can enhance their biological activity or improve their physicochemical properties.

Case Study: Phosphonate Synthesis
In a study examining the synthesis of various phosphonates, this compound was utilized to react with alcohols under mild conditions. The resulting phosphonates exhibited significant biological activity against certain cancer cell lines, indicating potential applications in medicinal chemistry .

Biochemical Applications

Inhibition of Enzymatic Activity
This compound has been investigated for its role as an inhibitor of specific enzymes, particularly those involved in nerve agent detoxification. Research has shown that this compound can inhibit carboxylesterases, which are critical for breaking down toxic organophosphates. This inhibition can be leveraged in developing antidotes for nerve agents .

Table 1: Enzyme Inhibition Data

EnzymeInhibitor Concentration (µM)% Inhibition
Carboxylesterase1085%
Acetylcholinesterase2070%
Butyrylcholinesterase1575%

Material Science

Polymer Additive
this compound has been explored as an additive in polymer formulations to improve thermal stability and flame retardancy. Its incorporation into polymer matrices has shown to enhance the material's resistance to thermal degradation.

Case Study: Flame Retardant Polymers
In a study on flame-retardant properties, polymers modified with this compound demonstrated lower peak heat release rates compared to unmodified samples. This indicates its effectiveness as a flame retardant agent .

Agricultural Chemistry

Pesticide Development
The compound has potential applications in developing new pesticides due to its ability to modify biological pathways in pests. Research indicates that derivatives of this compound can disrupt the nervous systems of certain insects, providing an avenue for environmentally friendly pest control solutions.

Table 2: Pesticidal Activity

CompoundTarget PestEfficacy (%)
Methyl bis(4-nitrophenyl) phosphateAphids90%
Methyl bis(4-nitrophenyl) phosphateThrips85%

Mechanism of Action

The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differences:

Compound Name CAS Number Substituents on Phenyl Rings Phosphorus Linkage Key Structural Difference
Methyl bis(4-nitrophenyl) phosphite Inferred 4-NO₂ Phosphite (P-O) Central P in +3 oxidation state
Methyl bis(4-nitrophenyl) phosphate 33109-58-9 4-NO₂ Phosphate (P=O) Central P in +5 oxidation state
Bis(4-methoxyphenyl)phosphine oxide 15754-51-5 4-OCH₃ Phosphine oxide Electron-donating methoxy groups
4-Nitrophenyl (methyl) phosphinate Not specified 4-NO₂ Phosphinate (P-CH₃) Methyl directly bonded to P

Analysis :

  • Oxidation State : Phosphites (P³⁺) are more reducing than phosphates (P⁵⁺), making them prone to oxidation. This difference impacts applications in catalysis or hydrolysis-sensitive reactions .
  • Substituent Effects : The 4-nitro group (electron-withdrawing) in this compound contrasts with methoxy (electron-donating) in bis(4-methoxyphenyl)phosphine oxide. Nitro groups enhance electrophilicity at phosphorus, increasing reactivity toward nucleophiles .

Reactivity and Photophysical Properties

Hydrolysis Rates:
  • Phosphites vs. Phosphates : Phosphites hydrolyze faster due to their lower oxidation state. For example, methyl bis(4-nitrophenyl) phosphate (P⁵⁺) is more stable in aqueous environments than its phosphite counterpart .
  • Substituent Impact : Compounds with 4-nitro groups exhibit accelerated hydrolysis compared to methoxy or methyl derivatives, as nitro groups polarize the P-O bond .
Photophysical Behavior:
  • UV Absorption : The 4-nitrophenyl moiety absorbs strongly near 405 nm (as seen in p-nitrophenyl phosphate in ELISA assays), suggesting this compound may serve as a chromophore in analytical applications .
  • Comparison with Methoxy Derivatives : Bis(4-methoxyphenyl)phosphine oxide lacks strong UV absorption due to the electron-donating methoxy groups, limiting its utility in photochemical studies .

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